3-Ethylazetidine-3-carbonitrile 3-Ethylazetidine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17464073
InChI: InChI=1S/C6H10N2/c1-2-6(3-7)4-8-5-6/h8H,2,4-5H2,1H3
SMILES:
Molecular Formula: C6H10N2
Molecular Weight: 110.16 g/mol

3-Ethylazetidine-3-carbonitrile

CAS No.:

Cat. No.: VC17464073

Molecular Formula: C6H10N2

Molecular Weight: 110.16 g/mol

* For research use only. Not for human or veterinary use.

3-Ethylazetidine-3-carbonitrile -

Specification

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
IUPAC Name 3-ethylazetidine-3-carbonitrile
Standard InChI InChI=1S/C6H10N2/c1-2-6(3-7)4-8-5-6/h8H,2,4-5H2,1H3
Standard InChI Key HDWCIFBLGBRCBZ-UHFFFAOYSA-N
Canonical SMILES CCC1(CNC1)C#N

Introduction

3-Ethylazetidine-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the azetidine family. This class of compounds is characterized by a four-membered ring structure containing one nitrogen atom. The addition of a cyano group (-CN) at the third position of the azetidine ring significantly enhances its chemical reactivity and versatility in synthetic organic chemistry, particularly in nucleophilic substitution reactions and other chemical transformations.

The compound's molecular formula is C6H10N2, with a molecular weight of 110.16 g/mol. Its structure includes five carbon atoms, eight hydrogen atoms, and two nitrogen atoms, making it a small yet highly reactive molecule suitable for diverse applications in medicinal chemistry and organic synthesis.

Synthesis of 3-Ethylazetidine-3-carbonitrile

The synthesis of 3-ethylazetidine-3-carbonitrile typically involves:

  • Formation of the Azetidine Ring: This step often employs cyclization reactions using precursors such as β-amino alcohols or amines.

  • Introduction of the Cyano Group: The cyano group is introduced via cyanation reactions using reagents like cyanogen bromide or sodium cyanide under controlled conditions.

Reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yields and minimizing side reactions. Advanced techniques like microwave irradiation have been reported to enhance reaction rates and improve product yields.

Applications in Organic Synthesis

Due to its reactive nature, 3-ethylazetidine-3-carbonitrile is widely used in:

  • Nucleophilic Substitution Reactions: The cyano group acts as an electrophilic site for various nucleophiles.

  • Medicinal Chemistry: It serves as a building block for synthesizing biologically active molecules.

  • Intermediate in Chemical Transformations: The compound is used to create amides, acids, or other derivatives through transformations involving the nitrile group.

Reaction Mechanisms

The reactivity of 3-ethylazetidine-3-carbonitrile is primarily driven by:

  • Electrophilicity of the Cyano Group: The carbon atom in the -CN group readily undergoes nucleophilic attack.

  • Strained Azetidine Ring: This structural feature facilitates ring-opening reactions under specific conditions.

Kinetic studies indicate that solvent polarity, temperature, and reactant concentrations significantly influence reaction rates and product distributions.

Safety and Handling

As with most nitrile-containing compounds, proper safety precautions must be taken when handling 3-ethylazetidine-3-carbonitrile:

  • Use appropriate personal protective equipment (PPE).

  • Store in a cool, dry place away from strong oxidizing agents.

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